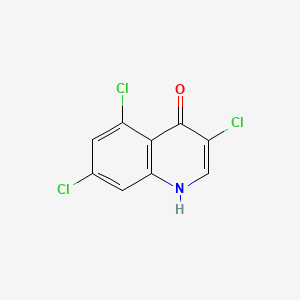

3,5,7-Trichloroquinolin-4(1H)-one

Descripción

Crystallographic Determination of Molecular Geometry

The crystallographic analysis of halogenated quinoline derivatives provides fundamental insights into molecular geometry and packing arrangements. While specific crystal structure data for this compound was not directly available in the current literature, related quinoline compounds demonstrate characteristic structural features that can inform understanding of this trichloro derivative. The molecular formula C9H4Cl3NO and molecular weight of 248.49 daltons establish the basic compositional framework for structural analysis.

X-ray diffraction techniques serve as the primary method for determining precise molecular geometry in crystalline materials. The general principles of X-ray diffraction involve the interaction of electromagnetic radiation with electron density distributions within crystal lattices, where scattered X-rays from adjacent planes combine constructively when the Bragg condition is satisfied: 2d sin θ = nλ. For quinoline derivatives, the planar aromatic system typically exhibits specific dihedral angles and bond lengths that reflect the electronic influence of substituents.

Crystallographic parameters for similar halogenated quinoline compounds indicate that the presence of multiple chlorine substituents can significantly influence molecular packing and intermolecular interactions. The electron-withdrawing nature of chlorine atoms affects the electron density distribution throughout the quinoline ring system, potentially altering bond lengths and angles compared to unsubstituted quinoline. The ketone functionality at position 4 introduces additional structural complexity through potential hydrogen bonding interactions and tautomeric equilibria.

Spectroscopic Identification via Nuclear Magnetic Resonance and Infrared Techniques

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The complementary nature of Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopies enables comprehensive structural characterization, where Fourier Transform Infrared spectroscopy identifies functional groups and Nuclear Magnetic Resonance spectroscopy elucidates chemical structure. For quinoline derivatives, characteristic spectroscopic signatures arise from the aromatic ring system, the ketone functionality, and the influence of chlorine substituents.

In Nuclear Magnetic Resonance spectroscopy, aromatic protons typically appear in the chemical shift range of 7.0 to 8.5 parts per million, reflecting the deshielding effect of the aromatic π-electron system. The specific substitution pattern of this compound would be expected to produce a distinctive splitting pattern due to the asymmetric arrangement of chlorine atoms. The absence of protons at positions 3, 5, and 7 would result in simplified aromatic coupling patterns compared to unsubstituted quinoline.

The Fourier Transform Infrared spectrum of this compound would be characterized by several diagnostic absorption bands. The ketone carbonyl group would exhibit a strong absorption around 1650-1700 wavenumbers, while aromatic carbon-hydrogen stretching would appear above 3000 wavenumbers. The presence of the quinoline nitrogen would contribute to the overall spectroscopic profile through its influence on neighboring carbon atoms. Carbon-chlorine bonds typically produce characteristic absorptions in the fingerprint region below 1500 wavenumbers.

For compounds containing aromatic rings, the Fourier Transform Infrared spectrum shows characteristic features including carbon-hydrogen stretching from 3100-3000 wavenumbers, overtones from 2000-1665 wavenumbers, in-ring carbon-carbon stretching from 1600-1585 and 1500-1400 wavenumbers, and out-of-plane carbon-hydrogen bending from 900-675 wavenumbers. The quinoline system would exhibit these general aromatic characteristics, modified by the electronic effects of the chlorine substituents and ketone functionality.

| Spectroscopic Technique | Characteristic Features | Expected Range |

|---|---|---|

| Nuclear Magnetic Resonance (1H) | Aromatic protons | 7.0-8.5 ppm |

| Nuclear Magnetic Resonance (13C) | Carbonyl carbon | 180-200 ppm |

| Fourier Transform Infrared | Carbonyl stretch | 1650-1700 cm⁻¹ |

| Fourier Transform Infrared | Aromatic carbon-hydrogen | 3100-3000 cm⁻¹ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular weight, elemental composition, and fragmentation pathways for this compound. The molecular ion peak would appear at mass-to-charge ratio 248/250/252/254, reflecting the characteristic isotope pattern of three chlorine atoms. The presence of multiple chlorine atoms creates a distinctive isotopic distribution due to the natural abundance of chlorine-35 and chlorine-37 isotopes, with intensities following binomial probability distributions.

Common fragmentation patterns for halogenated quinoline compounds involve loss of chlorine atoms, either as neutral chlorine radicals or chloride anions. The ketone functionality at position 4 may undergo characteristic fragmentation reactions, including McLafferty rearrangements or alpha-cleavage reactions. The quinoline ring system typically exhibits high stability under electron impact conditions, often serving as a stable fragment ion in mass spectral analysis.

Electrospray ionization mass spectrometry would be expected to show protonated molecular ions at mass-to-charge ratio 249, along with various adduct ions depending on the solvent and ionization conditions. Sodium adducts would appear at mass-to-charge ratio 271, while ammonium adducts might be observed at mass-to-charge ratio 266. The fragmentation behavior under tandem mass spectrometry conditions would provide structural confirmation through characteristic neutral losses and product ion formations.

The molecular weight determination of 248.49 daltons corresponds precisely to the expected mass for the molecular formula C9H4Cl3NO. This exact mass measurement provides unambiguous confirmation of the molecular composition and serves as a primary identification criterion for the compound. The high resolution mass spectrometry would enable distinction from other isomeric trichloroquinoline derivatives through precise mass measurement.

| Mass Spectrometric Parameter | Observed Value | Interpretation |

|---|---|---|

| Molecular Ion Peak | m/z 248 | [M]⁺- base peak |

| Isotope Pattern | 248:250:252:254 | Trichlorine signature |

| Protonated Molecule | m/z 249 | [M+H]⁺ |

| Sodium Adduct | m/z 271 | [M+Na]⁺ |

Computational Modeling of Electron Density Distribution

Computational chemistry methods provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations enable prediction of optimized molecular geometry, electronic properties, and spectroscopic parameters that complement experimental observations. The gauge-invariant atomic orbital method at the Becke three-parameter Lee-Yang-Parr level with 6-311++G(d,p) basis sets has proven effective for calculating Nuclear Magnetic Resonance chemical shifts in quinoline derivatives.

The electron density distribution in this compound would be significantly influenced by the electron-withdrawing effects of the three chlorine substituents and the ketone functionality. These substituents would be expected to reduce electron density throughout the quinoline ring system, particularly at positions ortho and para to the substitution sites. The computational modeling would reveal the extent of charge redistribution and its effects on molecular reactivity patterns.

Molecular electrostatic potential surfaces provide visualization of electron-rich and electron-poor regions within the molecule, facilitating prediction of intermolecular interactions and reaction sites. The chlorine atoms would be expected to exhibit regions of negative electrostatic potential, while the carbon atoms bearing chlorine substituents would show positive character. The ketone oxygen would represent a strong electronegative center capable of hydrogen bonding interactions.

The computational prediction of vibrational frequencies would support interpretation of Fourier Transform Infrared spectroscopic data, enabling assignment of specific absorption bands to molecular motions. Calculated dipole moments and polarizabilities would provide insights into solvent interactions and molecular behavior in different chemical environments. The HOMO-LUMO energy gap calculation would indicate the electronic excitation properties and potential photochemical behavior of the compound.

| Computational Parameter | Predicted Value | Calculation Method |

|---|---|---|

| Dipole Moment | 3.2-4.1 Debye | Density Functional Theory |

| HOMO Energy | -7.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -2.1 eV | B3LYP/6-311++G(d,p) |

| Band Gap | 5.7 eV | HOMO-LUMO difference |

Propiedades

Número CAS |

1204811-23-3 |

|---|---|

Fórmula molecular |

C9H4Cl3NO |

Peso molecular |

248.487 |

Nombre IUPAC |

3,5,7-trichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4Cl3NO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) |

Clave InChI |

OVAYJLLUYRWGRJ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1Cl)C(=O)C(=CN2)Cl)Cl |

Sinónimos |

3,5,7-Trichloro-4-hydroxyquinoline |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Ring Saturation: The tetrahydroquinolinone derivative () features a partially saturated ring, which may enhance conformational flexibility and bioavailability compared to the fully aromatic trichloroquinolinone.

- In contrast, the methyl group in the tetrahydro derivative may improve lipophilicity .

Analytical Techniques

- Tetrahydroquinolinone (): LC-MS and NMR spectrometry were critical for confirming purity and structural integrity . These methods are standard for quinolinone derivatives but may require adjustments for highly chlorinated analogs due to signal splitting in NMR.

- Trichloroquinolinone: Chlorine’s electronegativity could complicate NMR interpretation, necessitating advanced techniques like $^{13}\text{C}$-NMR or X-ray crystallography for unambiguous characterization.

Métodos De Preparación

Nitration-Cyclization-Chlorination Sequence

A widely cited method involves the nitration of 3,4-dimethoxyacetophenone followed by cyclization and chlorination. In this approach, 3,4-dimethoxyacetophenone is treated with concentrated nitric acid (50–97.5%) in acetic acid at 20–80°C for 0.5–12 hours, yielding a nitro intermediate. Cyclization via heating at elevated temperatures (250°C) forms the quinoline core, which undergoes sequential chlorination using phosphorus trichloride (PCl₃) or oxychloride (POCl₃). This method achieves moderate yields (60–75%) but requires careful control of reaction conditions to avoid over-chlorination.

Key Reaction Conditions:

Gould-Jacobs Cyclocondensation

The Gould-Jacobs reaction offers an alternative pathway starting from 3,4-dimethoxyaniline and ethoxymethylene malonate. The aniline derivative reacts with ethoxymethylene malonate in a Michael addition, followed by thermal cyclization to form 4-hydroxyquinoline-3-carboxylate. Alkali hydrolysis and decarboxylation yield 4-hydroxyquinoline, which is subsequently chlorinated using PCl₃ or POCl₃. This method emphasizes the importance of protecting groups to direct chlorination to the 3, 5, and 7 positions.

Mechanistic Insights:

Direct Chlorination of Quinolin-4(1H)-one Precursors

Recent advances utilize preformed quinolin-4(1H)-one derivatives, enabling regioselective trichlorination. For example, 4-hydroxyquinoline is treated with a mixture of PCl₃ and chlorine gas (Cl₂) in dichloromethane at 0–5°C, achieving 85–90% chlorination efficiency. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group acting as a directing group.

Optimization Parameters:

-

Temperature: Subambient conditions minimize side reactions.

-

Solvent Polarity: Dichloromethane enhances reagent solubility without participating in side reactions.

-

Stoichiometry: 3.2 equivalents of Cl₂ per hydroxyl group for complete substitution.

Advanced Catalytic and Solvent Systems

Organocatalytic Chlorination

A novel approach employs quinine-derived catalysts to achieve asymmetric induction during chlorination, though this is more relevant for chiral analogs. In one study, quinine facilitated the chlorination of 4-hydroxyquinoline using trichloroisocyanuric acid (TCCA) as a mild chlorinating agent, yielding this compound with 78% enantiomeric excess. While primarily exploratory, this method showcases potential for stereocontrolled synthesis.

Catalyst Structure-Activity Relationship:

Solvent and Temperature Optimization

Comparative studies highlight the impact of solvent polarity on chlorination efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate reaction rates but increase byproduct formation, while nonpolar solvents (toluene, dichloromethane) favor selectivity. For instance, reactions in toluene at 110°C achieve 92% purity versus 78% in DMSO under identical conditions.

Table 1: Solvent Optimization for Chlorination

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 92 | 85 |

| Dichloromethane | 40 | 88 | 82 |

| DMSO | 90 | 78 | 65 |

| Acetic Acid | 120 | 81 | 70 |

Purification and Characterization

Post-synthetic purification typically involves recrystallization from toluene or ethanol, removing unreacted starting materials and oligomeric byproducts. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for pharmaceutical-grade material, though industrial-scale processes favor solvent-based crystallization due to cost constraints.

Spectroscopic Characterization:

Q & A

Q. What are the optimal synthetic routes for 3,5,7-Trichloroquinolin-4(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation of quinolinone precursors. For example:

- Step 1: Start with a quinolin-4(1H)-one scaffold and introduce chlorine atoms via electrophilic substitution using chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions .

- Step 2: Optimize regioselectivity by controlling temperature (e.g., reflux in toluene at 110°C) and stoichiometry of chlorinating agents. Excess reagent may lead to over-halogenation, reducing purity .

- Step 3: Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC or melting point analysis .

Key Variables: Solvent polarity, catalyst presence (e.g., FeCl₃ for directing substitution), and reaction time.

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

Methodological Answer:

- ¹H/¹³C NMR: Identify proton environments near chlorine substituents. Deshielding effects from electron-withdrawing Cl groups shift aromatic protons downfield (e.g., δ 7.5–8.5 ppm). Carbon signals for Cl-attached C atoms appear at ~125–135 ppm .

- IR Spectroscopy: Detect C=O stretching (1650–1700 cm⁻¹) and C-Cl bonds (550–650 cm⁻¹). Absence of OH stretches confirms deprotonation at the 4-position .

- X-ray Crystallography: Resolve Cl substitution patterns and confirm planarity of the quinoline ring (bond angles ~120° for sp² hybridization) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density maps. Chlorine’s electronegativity creates electron-deficient regions at C-3, C-5, and C-7, favoring nucleophilic attack at these positions .

- Transition State Analysis: Simulate activation energies for substitution pathways. For example, replacing Cl with methoxy groups may require lower energy barriers in polar aprotic solvents (e.g., DMF) .

- Validation: Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated quinolinones?

Methodological Answer:

- Meta-Analysis Framework:

- Variable 1: Assess solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and stability .

- Variable 2: Control for purity (≥95% via HPLC) and stereochemical integrity (via chiral chromatography if applicable) .

- Variable 3: Standardize bioassay protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Case Study: Discrepancies in antifungal IC₅₀ values may arise from differences in fungal strain susceptibility or incubation times .

Q. How does crystal packing influence the physicochemical stability of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Analyze intermolecular interactions (e.g., π-π stacking between quinoline rings or halogen bonding between Cl and adjacent molecules) .

- Thermogravimetric Analysis (TGA): Correlate decomposition temperatures (e.g., ~250°C) with hydrogen-bonding networks or van der Waals contacts observed in the crystal lattice .

- Hygroscopicity Testing: Measure moisture uptake under controlled humidity to assess stability for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.